Phenethicillin (potassium)

Pharmacokinetics Bioavailability Oral Absorption

Phenethicillin potassium (CAS 132-93-4) is an orally active, narrow-spectrum, beta-lactamase-sensitive penicillin antibiotic from the phenoxypenicillin subclass. As the first semisynthetic penicillin to be introduced for clinical use in 1959 , it is a potassium salt formulation that confers high aqueous solubility and enhances gastrointestinal absorption.

Molecular Formula C17H19KN2O5S
Molecular Weight 402.5 g/mol
Cat. No. B14116987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethicillin (potassium)
Molecular FormulaC17H19KN2O5S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]
InChIInChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1
InChIKeyORMNNUPLFAPCFD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenethicillin (Potassium) - Product Overview for Scientific Procurement


Phenethicillin potassium (CAS 132-93-4) is an orally active, narrow-spectrum, beta-lactamase-sensitive penicillin antibiotic from the phenoxypenicillin subclass [1]. As the first semisynthetic penicillin to be introduced for clinical use in 1959 , it is a potassium salt formulation that confers high aqueous solubility and enhances gastrointestinal absorption . It is as stable as phenoxymethylpenicillin (Penicillin V) against gastric acid degradation, making it suitable for oral administration . Its antibacterial activity is primarily directed against Gram-positive organisms, including Streptococcus pneumoniae and Staphylococcus aureus [2].

Why Phenethicillin Potassium Cannot Be Interchanged with Penicillin V or G


Generic substitution among oral penicillins is scientifically unsound due to fundamental pharmacokinetic divergence. Phenethicillin potassium demonstrates quantifiably superior oral absorption (86%) compared to Penicillin V acid (48%) [1], and a longer serum half-life (0.75-0.78 h) than Penicillin V (0.52 h) [2]. However, this higher systemic exposure is offset by a significantly lower intrinsic antimicrobial potency: Penicillin V is 2.13 times more potent than phenethicillin against S. aureus in vitro [1]. Furthermore, while Penicillin G cannot be orally administered due to acid lability, phenethicillin remains stable in gastric acid . These combined differences in absorption, clearance, and intrinsic activity make direct substitution unreliable for achieving equivalent therapeutic outcomes, necessitating careful compound selection for research or clinical studies.

Quantitative Evidence Guide: Phenethicillin Potassium vs. Comparator Compounds


Oral Bioavailability: Phenethicillin Potassium Delivers Superior Fractional Absorption

The oral absorption of phenethicillin potassium (86%) is significantly higher than that of phenoxymethylpenicillin acid (Penicillin V) (48%) [1]. This near-doubling of absorbed fraction is a critical differentiator for achieving adequate systemic exposure.

Pharmacokinetics Bioavailability Oral Absorption

Serum Half-Life: Phenethicillin Demonstrates Extended Systemic Residence

Following intravenous injection in humans, the serum half-life of phenethicillin (0.75-0.78 h) is significantly longer than that of penicillin V (0.52 h) and comparable to penicillin G (0.75-0.78 h) [1].

Pharmacokinetics Half-Life Elimination

Plasma Clearance: Phenethicillin Exhibits Slower Elimination Kinetics

The plasma clearance of phenethicillin (295.1 ml/min) is substantially slower than that of phenoxymethylpenicillin (476.4 ml/min) [1]. This contributes to the higher systemic exposure (AUC) observed with phenethicillin.

Pharmacokinetics Clearance Drug Elimination

Clinical Efficacy: Phenethicillin Demonstrates Therapeutic Equivalence to Penicillin V and Lincomycin

In a controlled clinical trial for superficial staphylococcal infections, phenethicillin (Broxil) showed no statistically significant difference in efficacy compared to phenoxymethylpenicillin (Penicillin V) or lincomycin [1]. This indicates that despite pharmacokinetic advantages, clinical outcomes are comparable.

Clinical Trial Staphylococcal Infections Comparative Efficacy

Defined Research and Industrial Scenarios for Phenethicillin Potassium Use


Oral Bioavailability and Pharmacokinetic Modeling Studies

Phenethicillin potassium is an ideal model compound for studies focused on oral absorption and bioavailability. Its quantifiably high oral absorption (86%) and slower plasma clearance (295.1 ml/min) compared to Penicillin V make it a valuable tool for investigating formulation effects on systemic exposure and for developing pharmacokinetic models [1]. Its use as a water-soluble drug in microencapsulation studies further underscores its utility in drug delivery research [2].

Antibacterial Comparator for Gram-Positive Spectrum Research

Given its well-characterized, narrow-spectrum activity against Gram-positive organisms (e.g., S. aureus, S. pneumoniae) [3] and its defined potency relationship with Penicillin V (2.13-fold less potent in vitro) [1], phenethicillin serves as a reliable comparator for evaluating novel anti-staphylococcal or anti-streptococcal agents in in vitro and in vivo infection models.

Formulation Science: Microencapsulation and Taste Masking Research

Phenethicillin potassium is a recognized model compound in pharmaceutical formulation science, particularly for microencapsulation with ethyl cellulose to achieve taste masking and modified drug release [2]. Its high water solubility and defined dissolution properties make it suitable for developing and evaluating oral pediatric formulations [4].

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